molecular formula C17H16ClN5O2 B2970317 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-94-5

5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2970317
CAS No.: 899973-94-5
M. Wt: 357.8
InChI Key: YWSAZIWAOJNIGX-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the triazole carboxamide family, a scaffold recognized for its versatility in medicinal chemistry. Its structure features:

  • A 5-amino-1,2,3-triazole-4-carboxamide core, which is a privileged motif in drug discovery due to its hydrogen-bonding capacity and conformational rigidity.
  • A 3-methoxyphenyl substituent on the carboxamide nitrogen, introducing electron-donating effects and modulating solubility.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-13-7-4-6-12(9-13)20-17(24)15-16(19)23(22-21-15)10-11-5-2-3-8-14(11)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAZIWAOJNIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl and Methoxyphenyl Groups: These groups can be attached via and reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium azide (NaN3) and alkyl halides are often employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.

Medicine

In medicinal chemistry, triazole derivatives are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.

Industry

In the industrial sector, triazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The triazole carboxamide scaffold allows extensive derivatization. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Triazole Carboxamide Derivatives
Compound Name & Substituents Biological Activity Key Findings Reference
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) Inhibition of LexA self-cleavage (SOS response) IC50 = 32 µM; acts as β-turn mimetic, low cytotoxicity .
Compound 14 (Lead 1 analog with improved substituents) Enhanced LexA inhibition and species breadth Improved IC50 and cross-species reactivity; non-PAINS behavior confirmed .
5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Structural analog (fluorine substitution) Higher lipophilicity due to 4-fluorobenzyl group; potential antimicrobial applications .
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q) Macrophage migration inhibitory factor (MIF) inhibition Synthesized via modular routes; 79 mg yield, 24% purity .
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Antiproliferative activity (renal cancer RXF 393 cells: GP = -13.42%) High selectivity linked to dichlorophenyl group .
5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide Structural isomer of target compound Altered halogen positioning may affect target binding kinetics .
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Calcium influx inhibition; phase I clinical trials for cancer Metabolized into inactive benzophenone and triazole moieties .

Key Differences and Implications

Substituent Effects on Bioactivity: The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to the carbamoylmethyl group in Lead 1 . This may improve membrane permeability but could reduce solubility. In contrast, fluorinated analogs (e.g., 4-fluorobenzyl) prioritize halogen bonding .

Mechanistic Divergence :

  • While Lead 1 and Compound 14 target LexA self-cleavage , analogs like 6q (MIF inhibitors) and CAI (calcium channel blockers) demonstrate the scaffold’s adaptability to distinct pathways .

Pharmacokinetic Considerations :

  • The 3-methoxy group may mitigate metabolic instability compared to halogenated derivatives, as seen in CAI’s phase I metabolism into inactive fragments .

Biological Activity

The compound 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (often referred to as ATC) is a member of the triazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClN₅O₂
  • Molecular Weight : 371.83 g/mol
  • IUPAC Name : 5-amino-1-[(2-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

Anticancer Properties

Research indicates that compounds containing the triazole scaffold exhibit significant anticancer activity. A study highlighted that derivatives of 5-amino-1,2,3-triazole-4-carboxamide demonstrated submicromolar activity against various cancer cell lines, including leukemia and breast cancer cells .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometry assays have shown that ATC compounds can induce apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage in MCF-7 cells .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Case Studies

  • Chagas Disease Treatment : A notable case involved the optimization of ATC derivatives for treating Chagas disease, caused by Trypanosoma cruzi. Compounds from this series demonstrated significant suppression of parasite burden in mouse models with a pEC50 > 6, indicating high potency and selectivity .
  • Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 cell lines showed that certain triazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Comparative Efficacy

The following table summarizes the comparative efficacy of selected triazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5-amino-1-(2-chlorobenzyl)-ATCMCF-70.65Apoptosis induction
5-amino-1-(3-methoxyphenyl)-ATCMDA-MB-2312.41Cell cycle arrest
DoxorubicinMCF-70.75DNA intercalation

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